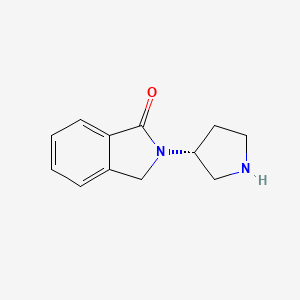

(R)-2-(Pyrrolidin-3-yl)isoindolin-1-one

Descripción general

Descripción

®-2-(Pyrrolidin-3-yl)isoindolin-1-one is a chiral compound that belongs to the class of isoindolinones. Isoindolinones are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. The ®-enantiomer of 2-(Pyrrolidin-3-yl)isoindolin-1-one is of particular interest due to its potential therapeutic applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Pyrrolidin-3-yl)isoindolin-1-one typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as phthalic anhydride and ®-3-pyrrolidinol.

Cyclization Reaction: The key step in the synthesis is the cyclization of phthalic anhydride with ®-3-pyrrolidinol to form the isoindolinone core.

Purification: The crude product is then purified using techniques such as recrystallization or chromatography to obtain the desired ®-2-(Pyrrolidin-3-yl)isoindolin-1-one in high purity.

Industrial Production Methods

In an industrial setting, the production of ®-2-(Pyrrolidin-3-yl)isoindolin-1-one may involve:

Large-Scale Reactors: The cyclization reaction is carried out in large-scale reactors to accommodate the production of significant quantities.

Automated Purification Systems: Automated systems are used for the purification process to ensure consistency and efficiency.

Quality Control: Rigorous quality control measures are implemented to ensure the final product meets the required specifications.

Análisis De Reacciones Químicas

Nucleophilic Additions to Activated Carbonyl Groups

The isoindolinone's lactam structure undergoes nucleophilic attack at the carbonyl carbon. In reactions with primary amines (e.g., benzylamine), the carbonyl oxygen is replaced via nucleophilic substitution, forming 3-(benzylamino)isoindolin-1-one derivatives. This reaction proceeds under mild conditions (room temperature, acetonitrile) with yields exceeding 90% .

| Substrate | Nucleophile | Conditions | Product Yield | Reference |

|---|---|---|---|---|

| (R)-2-(Pyrrolidin-3-yl)isoindolin-1-one | Benzylamine | RT, CH₃CN, 2h | 92% |

Cross-Coupling Reactions via N-Acyliminium Intermediates

Activation of the isoindolinone with BF₃·OEt₂ generates reactive N-acyliminium ions, enabling cross-coupling with unactivated olefins. For example, coupling with α-methylstyrene produces C(sp³)–C(sp³) bonds, while reactions with 1-hexene yield C(sp³)–C(sp²) products .

| Olefin | Catalyst | Product Type | Yield | Reference |

|---|---|---|---|---|

| α-Methylstyrene | BF₃·OEt₂ | C(sp³)–C(sp³) | 78% | |

| 1-Hexene | BF₃·OEt₂ | C(sp³)–C(sp²) | 85% |

Diastereoselective Intramolecular Aza-Michael Additions

The pyrrolidine nitrogen participates in stereocontrolled cyclizations. Using a cinchonine-derived catalyst, intramolecular aza-Michael reactions form enantioenriched 3-substituted isoindolinones with >90% diastereomeric excess (d.e.) .

| Starting Material | Catalyst | d.e. | Yield | Reference |

|---|---|---|---|---|

| (R,E)-2-(3-Oxo-3-(pyrrolidin-1-yl)prop-1-en-1-yl)-N-(1-phenylethyl)benzamide | (9S)-1-[[4-(tert-Butyl)phenyl]methyl]-9-hydroxy-cinchonanium bromide | 92% | 88% |

Phosphine Oxide Functionalization

Three-component reactions with 2-formylbenzoic acid and secondary phosphine oxides yield 3-oxoisoindolin-1-ylphosphine oxides. These reactions are catalyst-free, occur at ambient temperature, and achieve near-quantitative yields .

| Phosphine Oxide | Amine | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Diphenylphosphine oxide | Butylamine | 10 min | 96% |

Aza-Diels–Alder Cycloadditions

Reactions with dienophiles like N-vinylpyrrolidone proceed via N-acyliminium ion intermediates, forming tetracyclic isoindolinone derivatives. Substituents on the aryl group influence regioselectivity .

| Dienophile | Substituent | Product Structure | Yield | Reference |

|---|---|---|---|---|

| N-Vinylpyrrolidone | ortho-NO₂ | 2-(2-Nitrophenyl)-3-(2-(2-oxopyrrolidin-1-yl)vinyl)isoindolin-1-one | 67% |

Biological Activity Modulation via Substituent Effects

Structural modifications at the 3-position significantly alter bioactivity. For example, introducing a para-methoxy phenyl group enhances urease inhibition (IC₅₀ = 0.82 μM vs. thiourea IC₅₀ = 22 μM) .

| Substituent | Urease IC₅₀ (μM) | Selectivity Over PRMT3 | Reference |

|---|---|---|---|

| para-OCH₃ | 0.82 ± 0.03 | >100-fold |

Stereochemical Influence on Reactivity

The (R)-configuration at the pyrrolidine nitrogen dictates regioselectivity in cross-coupling reactions. For instance, coupling with allyltrimethylsilane favors syn-addition products due to steric steering .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research indicates that (R)-2-(Pyrrolidin-3-yl)isoindolin-1-one exhibits promising anticancer properties. Its structure allows it to interact with specific biological targets, potentially inhibiting cancer cell growth. Studies have shown that derivatives of isoindolinones, including this compound, can lead to significant growth inhibition in various cancer cell lines. For example, a study highlighted the structural modifications that enhance its activity against breast and prostate cancer cells .

1.2 Neuropharmacology

The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and schizophrenia. It has been found to improve cognitive function and reduce neuroinflammation markers in animal models, suggesting potential therapeutic benefits for central nervous system disorders .

3.1 Case Study: Anticancer Screening

A study published by MDPI reported that derivatives similar to this compound exhibited potent growth inhibition in several cancer cell lines, emphasizing the importance of structural modifications for enhancing anticancer activity.

3.2 Case Study: Neuroprotective Effects

In another investigation focused on Alzheimer's disease, treatment with this compound significantly improved cognitive function in animal models, highlighting its potential as a neuroprotective agent .

Future Directions and Research Opportunities

Given its diverse applications, ongoing research is essential to further explore the therapeutic potential of this compound. Future studies may focus on:

- Mechanistic Studies: Understanding the precise mechanisms by which this compound exerts its effects on cancer cells and neuronal health.

- Analog Development: Synthesizing analogs with modified structures to enhance potency and selectivity against specific biological targets.

- Clinical Trials: Initiating clinical trials to evaluate safety and efficacy in humans for various therapeutic applications.

Mecanismo De Acción

The mechanism of action of ®-2-(Pyrrolidin-3-yl)isoindolin-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparación Con Compuestos Similares

Similar Compounds

(S)-2-(Pyrrolidin-3-yl)isoindolin-1-one: The enantiomer of the compound, which may have different biological activities.

2-(Pyrrolidin-3-yl)isoindoline: A related compound with a reduced isoindolinone core.

N-Substituted Isoindolinones: Compounds with various substituents on the nitrogen atom of the isoindolinone core.

Uniqueness

®-2-(Pyrrolidin-3-yl)isoindolin-1-one is unique due to its specific chiral configuration, which can lead to distinct biological activities compared to its enantiomer and other related compounds. Its potential therapeutic applications make it a compound of significant interest in scientific research.

Actividad Biológica

(R)-2-(Pyrrolidin-3-yl)isoindolin-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound’s synthesis, biological effects, and mechanisms of action, supported by case studies and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula : C12H14N2O

- Molecular Weight : 202.25 g/mol

- CAS Number : 1787068-88-5

The compound features a pyrrolidine ring fused to an isoindolinone structure, which is significant for its biological activity. The stereochemistry of the compound may influence its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. One common method includes:

- Formation of Isoindolinone : Using appropriate precursors to construct the isoindolinone core.

- Pyrrolidine Ring Closure : Employing cyclization techniques to form the pyrrolidine moiety.

This synthetic versatility allows for modifications that can enhance biological activity or selectivity towards specific targets.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity, particularly against breast cancer cell lines. In vitro studies demonstrated that derivatives of isoindolinone structures can inhibit cell viability in various cancer types, including triple-negative breast cancer (TNBC) MDA-MB-231 cells.

| Compound | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | MDA-MB-231 | 6.25 | Significant decrease in viability |

| Other derivatives | MCF-7 | >50 | No significant effects observed |

The mechanism of action appears to involve the modulation of key signaling pathways associated with cell proliferation and survival.

Neuropharmacological Effects

In addition to its anticancer properties, this compound shows promise in neuropharmacology. Preliminary studies suggest potential efficacy as an antipsychotic agent, possibly through interactions with neurotransmitter systems such as dopamine and serotonin. This interaction could lead to therapeutic effects in psychiatric disorders.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Receptor Interaction : The compound may bind to specific receptors involved in cancer progression and neuropharmacological pathways.

- Protein Modulation : It could inhibit or activate proteins that regulate critical cellular processes.

- Signal Transduction Pathways : The compound may interfere with signal transduction pathways that control cell growth and survival.

Case Studies

Several studies have investigated the biological activity of isoindolinone derivatives:

- Anticancer Study : A study reported that compounds similar to this compound significantly reduced cell viability in MDA-MB-231 cells at concentrations as low as 6.25 µM, indicating a strong potential for developing new cancer therapies .

- Neuropharmacological Research : Another investigation highlighted the compound's potential as an antipsychotic, showing promising results in animal models . The specific interactions with neurotransmitter systems were further explored, suggesting a multifaceted mechanism of action.

Propiedades

IUPAC Name |

2-[(3R)-pyrrolidin-3-yl]-3H-isoindol-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c15-12-11-4-2-1-3-9(11)8-14(12)10-5-6-13-7-10/h1-4,10,13H,5-8H2/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWSCJPFMSDBIHM-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1N2CC3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]1N2CC3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.